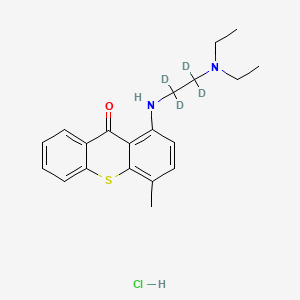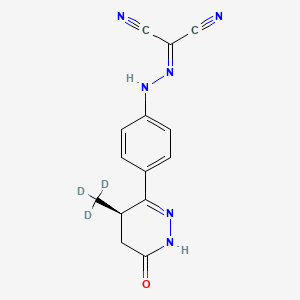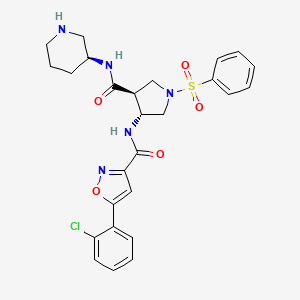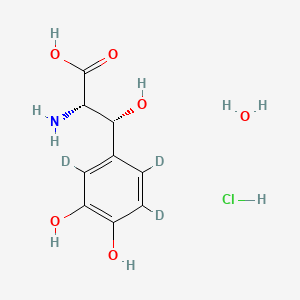
Decarbonyl Rivaroxaban-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decarbonyl Rivaroxaban-d4 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Rivaroxaban, a well-known anticoagulant that inhibits Factor Xa. The molecular formula of this compound is C18D4H16ClN3O4S, and it has a molecular weight of 413.912 . This compound is particularly valuable in pharmacokinetic studies and drug metabolism research due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Decarbonyl Rivaroxaban-d4 involves multiple steps, starting with the preparation of the deuterated aniline derivative. This is followed by the coupling of the deuterated aniline with a thiophene carboxamide derivative under specific reaction conditions. The final product is purified using chromatographic techniques to ensure high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and advanced purification systems to maintain consistency and quality. The production is carried out under strict regulatory guidelines to ensure the safety and efficacy of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Decarbonyl Rivaroxaban-d4 undergoes various chemical reactions, including:
Reduction: This involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, usually in an alcoholic solvent.
Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide) under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated alcohols .
Applications De Recherche Scientifique
Decarbonyl Rivaroxaban-d4 is extensively used in various scientific research fields:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of Rivaroxaban in biological samples.
Biology: It aids in studying the metabolic pathways and the biological fate of Rivaroxaban.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of Rivaroxaban.
Industry: It is employed in the development of new anticoagulant drugs and in quality control processes.
Mécanisme D'action
Decarbonyl Rivaroxaban-d4, like its parent compound Rivaroxaban, inhibits Factor Xa. Factor Xa is a crucial enzyme in the coagulation cascade that converts prothrombin to thrombin. By inhibiting Factor Xa, this compound prevents the formation of thrombin, thereby reducing blood clot formation. This mechanism is highly selective, with a 10,000-fold higher selectivity for Factor Xa compared to other serine proteases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Apixaban: Another Factor Xa inhibitor with a similar mechanism of action.
Dabigatran: A direct thrombin inhibitor that works downstream in the coagulation cascade.
Edoxaban: Another oral Factor Xa inhibitor with similar pharmacokinetic properties.
Uniqueness
Decarbonyl Rivaroxaban-d4 is unique due to its stable isotope labeling, which makes it particularly useful in detailed pharmacokinetic and metabolic studies. This labeling allows for precise tracking and quantification in biological systems, providing insights that are not possible with non-labeled compounds .
Propriétés
Formule moléculaire |
C18H20ClN3O4S |
|---|---|
Poids moléculaire |
413.9 g/mol |
Nom IUPAC |
5-chloro-N-[(2R)-2-hydroxy-3-[2,3,5,6-tetradeuterio-4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H20ClN3O4S/c19-16-6-5-15(27-16)18(25)21-10-14(23)9-20-12-1-3-13(4-2-12)22-7-8-26-11-17(22)24/h1-6,14,20,23H,7-11H2,(H,21,25)/t14-/m1/s1/i1D,2D,3D,4D |
Clé InChI |
OKMRQXXUAFSBCM-FVWJCFPWSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1NC[C@H](CNC(=O)C2=CC=C(S2)Cl)O)[2H])[2H])N3CCOCC3=O)[2H] |
SMILES canonique |
C1COCC(=O)N1C2=CC=C(C=C2)NCC(CNC(=O)C3=CC=C(S3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(R)-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-1,4,6,7-tetrahydro-5h-imidazo[4,5-c]pyridin-5-yl)methanone](/img/structure/B15142703.png)




![(4S)-N-(3H-indazol-4-yl)-3-[1-(4-methoxyphenyl)cyclopentyl]carbonyl-1,1-bis(oxidanylidene)-1,3-thiazolidine-4-carboxamide](/img/structure/B15142737.png)




![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[(6-{[2-nitro-4-(pyrimidin-2-yl)phenyl]amino}hexyl)amino]cyclohexane-1,2,3,4-tetrol](/img/structure/B15142786.png)
